molecular formula C11H7F3N2O2 B1359726 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 445302-16-9

1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

Cat. No. B1359726
CAS RN: 445302-16-9
M. Wt: 256.18 g/mol
InChI Key: RXJBJMWBDZSPJW-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.18 .

Scientific Research Applications

Xanthine Oxidase Inhibitory Activity

1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, as a part of the 4-trifluoromethylimidazoles class, demonstrates potential as a xanthine oxidase inhibitor. The trifluoromethylimidazoles, synthesized from dibromo-trifluoroacetone, have shown activity in vitro, with specific structural requirements such as a 2-aryl substituent and a free imino group being essential for their effectiveness (Baldwin et al., 1975).

Coordination Polymers and Metal–Organic Frameworks

The carboxylphenyl-based imidazole-4,5-dicarboxylic acids, closely related to the compound , have been used to synthesize various coordination polymers and metal–organic frameworks (MOFs). These structures, formed through reactions with manganese ions and other elements, exhibit diverse architectures and demonstrate the versatile coordination abilities of the imidazole-based multi-carboxylate ligands. Such compounds have potential applications in materials science and catalysis (Shi et al., 2015); (Guo et al., 2013).

Photocurrent Response and Photoluminescent Properties

Specific imidazole derivatives, including this compound, have shown enhanced photocurrent responses when incorporated into coordination polymers. These materials, synthesized with rigid N donors and incorporating elements like CdTe, display varying electrochemical properties and photoelectrochemical behaviors, with potential applications in solar energy conversion and photocatalysis (Meng et al., 2016); (Zhou et al., 2016).

Synthesis and Characterization of Derivatives

This compound derivatives have been synthesized and characterized in several studies. These derivatives show potential in various applications, including the development of antimicrobial agents, fluorescent materials, and corrosion inhibitors. Their synthesis involves various techniques, such as microwave irradiation and different reaction conditions (Menteşe et al., 2013); (Prashanth et al., 2021).

Future Directions

The future directions for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields. Given the interest in trifluoromethyl-containing compounds in pharmaceuticals , there may be potential for new drug development.

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with various receptors or enzymes due to the presence of the trifluoromethyl group and the imidazole ring, which are common pharmacophores in many bioactive compounds .

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, depending on their specific targets . For instance, some trifluoromethyl-containing compounds have been reported to affect pathways related to inflammation, pain sensation, and various diseases .

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, which may influence its absorption and distribution . Furthermore, the imidazole ring could potentially be metabolized by various enzymes in the body .

Result of Action

Based on its structure, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes . The specific effects would depend on the nature of the targets and the context in which the compound is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can also be influenced by biological factors, such as the physiological state of the cells or the presence of other bioactive molecules .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJBJMWBDZSPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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